

Yukovanol: A Technical Overview of a Bioactive Flavonoid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Yukovanol

Cat. No.: B3038131

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Yukovanol, a naturally occurring flavonoid, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive summary of the currently available information on the physical and chemical properties of **Yukovanol**, alongside an exploration of its biological activities and the methodologies used for its study. While research into this compound is ongoing, this document consolidates existing data to support further investigation and drug development efforts.

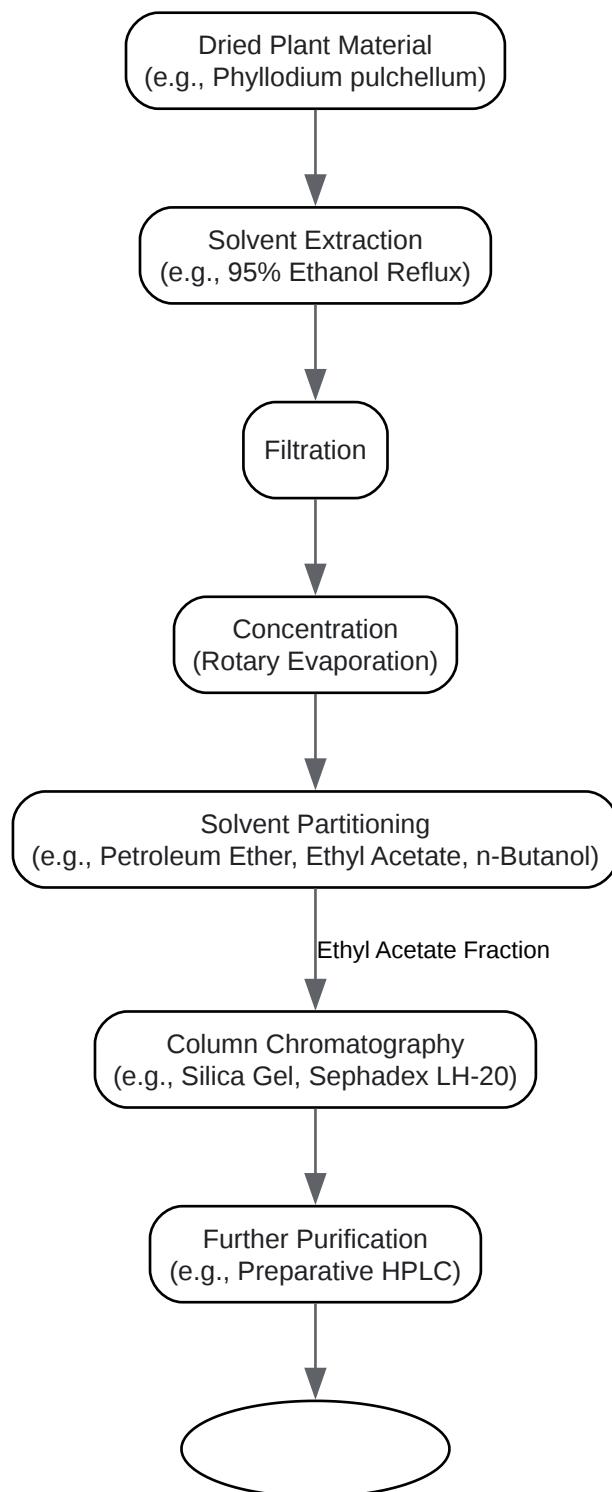
Chemical and Physical Properties

Yukovanol is a flavonoid with the chemical formula C₂₀H₁₈O₆.^[1] It is also known by several synonyms, including 3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydropyrano[2,3-h]chromen-4-one.^[1] The compound has a molecular weight of 354.4 g/mol .^[1]

A summary of its computed physical and chemical properties is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and specific solubility are not yet available in published literature.

Table 1: Computed Physical and Chemical Properties of **Yukovanol**

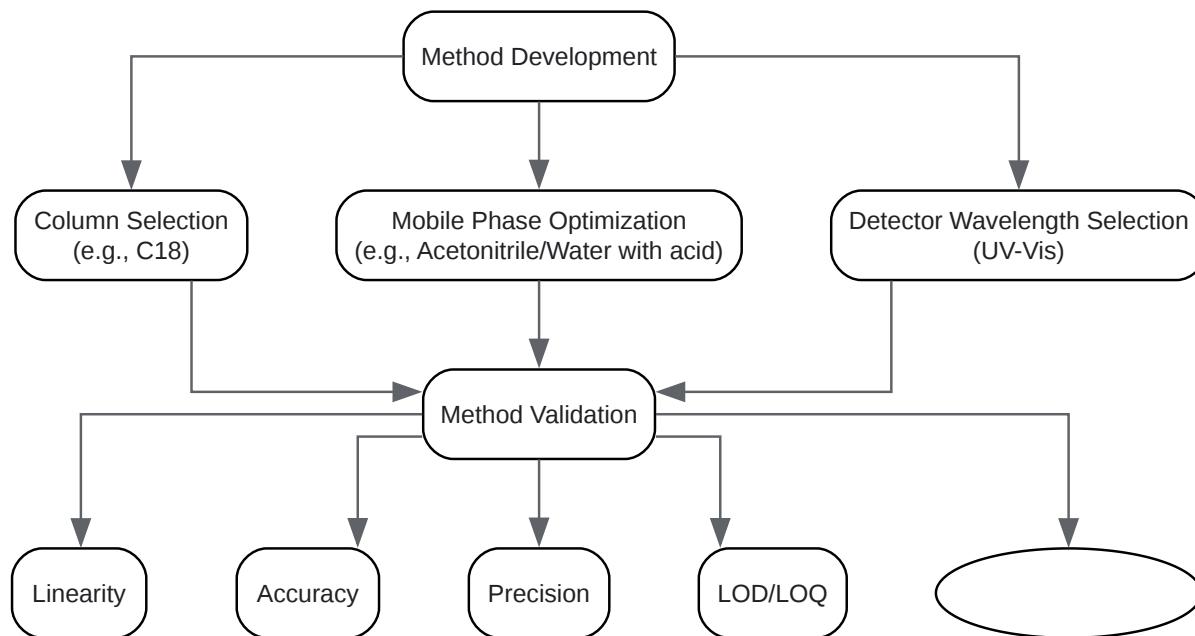
Property	Value	Source
Molecular Formula	C ₂₀ H ₁₈ O ₆	PubChem[1]
Molecular Weight	354.4 g/mol	PubChem[1]
XLogP3	3.1	PubChem[1]
Hydrogen Bond Donor Count	3	PubChem[1]
Hydrogen Bond Acceptor Count	6	PubChem[1]
Rotatable Bond Count	1	PubChem
Exact Mass	354.11033829	PubChem[1]
Topological Polar Surface Area	96.2 Å ²	PubChem[1]
Heavy Atom Count	26	PubChem
Complexity	579	PubChem[1]


Solubility: **Yukovanol** is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] However, quantitative solubility data has not been formally published.

Experimental Protocols

Detailed, standardized experimental protocols for the extraction, purification, and analysis of **Yukovanol** are not extensively documented. However, based on studies of its natural sources, a general approach can be outlined.

Extraction and Isolation


Yukovanol has been isolated from plants of the Citrus genus and from the herbs of *Phyllodium pulchellum*. A general workflow for its extraction and isolation from plant material can be conceptualized as follows:

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the extraction and isolation of **Yukovanol**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of flavonoids like **Yukovanol**. A general workflow for developing an HPLC method is as follows:

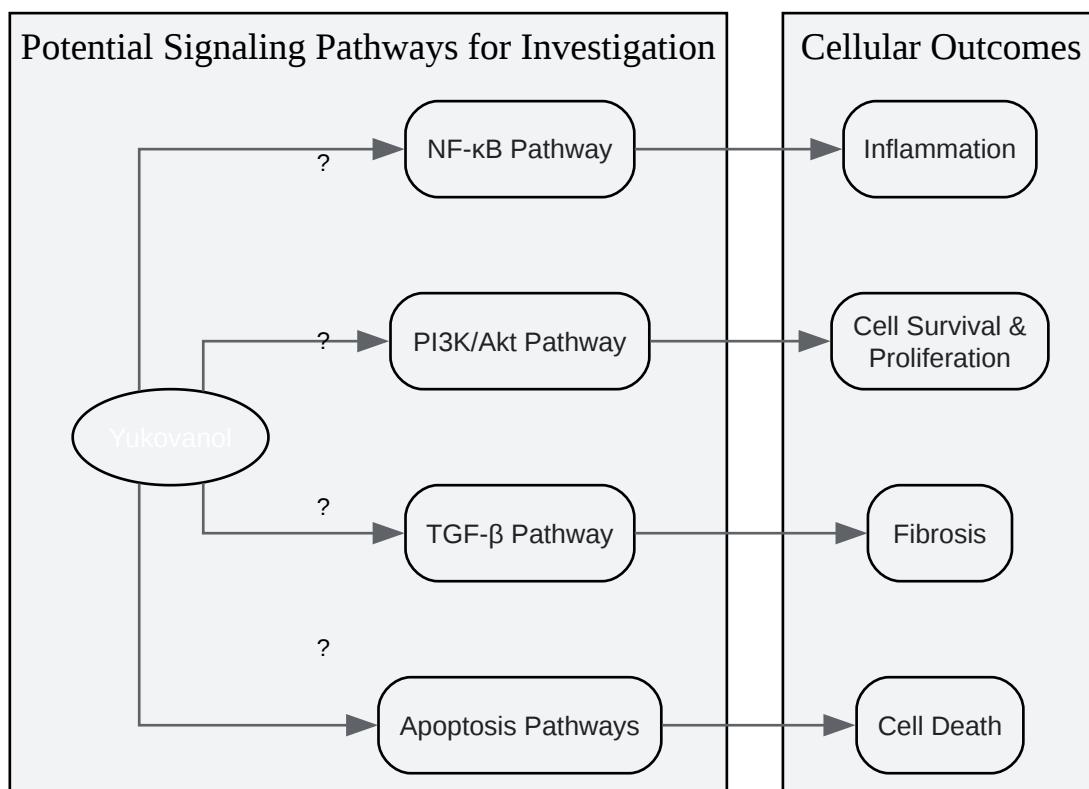
[Click to download full resolution via product page](#)

Caption: Workflow for HPLC method development and validation for **Yukovanol** analysis.

Biological and Pharmacological Activities

Preliminary studies have indicated that **Yukovanol** possesses cytotoxic and anti-fibrotic properties.

Cytotoxic Activity


Research has shown that **Yukovanol** exhibits cytotoxic activities against certain cancer cell lines. For instance, it has demonstrated activity against the KB and HepG2 cell lines in MTT assays.^[2] However, the specific molecular mechanisms and signaling pathways underlying this cytotoxicity have not yet been elucidated.

Anti-Hepatic Fibrosis Activity

Yukovanol has been found to inhibit the proliferation of activated hepatic stellate cells (HSCs), which are key mediators in the development of liver fibrosis.^[2] While the precise signaling pathways are yet to be determined for **Yukovanol**, flavonoids are known to impact several pathways implicated in liver fibrosis.

Signaling Pathways: A Frontier for Yukovanol Research

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by **Yukovanol**. Based on the known activities of other flavonoids in the contexts of cancer and liver fibrosis, several pathways warrant investigation for their potential interaction with **Yukovanol**.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways for future investigation of **Yukovanol**'s bioactivity.

Conclusion and Future Directions

Yukovanol is a promising bioactive flavonoid with demonstrated cytotoxic and anti-fibrotic potential. However, to advance its development as a therapeutic agent, further research is critically needed. Key areas for future investigation include:

- Experimental Determination of Physicochemical Properties: Obtaining accurate, experimentally-derived data for melting point, boiling point, and solubility in various solvents is essential for formulation and development.
- Development of Standardized Protocols: Detailed and validated protocols for the extraction, purification, and analytical quantification of **Yukovanol** are necessary for reproducible research and quality control.
- Elucidation of Mechanisms of Action: In-depth studies are required to identify the specific molecular targets and signaling pathways through which **Yukovanol** exerts its cytotoxic and anti-fibrotic effects. This will provide a deeper understanding of its therapeutic potential and guide the design of future drug development studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Yukovanol | C₂₀H₁₈O₆ | CID 14542257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Yukovanol | CAS:76265-12-8 | Manufacturer ChemFaces [chemfaces.com]
- To cite this document: BenchChem. [Yukovanol: A Technical Overview of a Bioactive Flavonoid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3038131#physical-and-chemical-properties-of-yukovanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com